5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15344354
Molecular Formula: C27H27N3O5
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N3O5 |
|---|---|
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C27H27N3O5/c1-16(2)15-35-21-11-10-17(13-22(21)33-3)26-23-24(19-8-4-5-9-20(19)31)28-29-25(23)27(32)30(26)14-18-7-6-12-34-18/h4-13,16,26,31H,14-15H2,1-3H3,(H,28,29) |
| Standard InChI Key | ATVYBMCROIVRMX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[3,4-c]pyrazole core substituted at multiple positions:
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Position 3: 2-hydroxyphenyl group
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Position 4: 3-methoxy-4-(2-methylpropoxy)phenyl moiety
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Position 5: Furan-2-ylmethyl substituent
This arrangement creates a sterically congested environment that influences both reactivity and biological interactions . The presence of oxygen-rich substituents (methoxy, hydroxyphenyl, furan) enhances hydrogen-bonding capacity, while the 2-methylpropoxy chain contributes to lipophilicity.
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C28H33N3O5 | |
| Molecular Weight | 491.6 g/mol | |
| logP (Predicted) | 3.2 ± 0.4 | |
| Hydrogen Bond Donors | 2 (phenolic -OH, NH) | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface | 98.7 Ų |
The compound’s balanced lipophilicity (logP ~3.2) suggests adequate membrane permeability for biological applications, while its polar surface area indicates potential for targeted interactions with proteins .
Synthetic Methodologies
Multicomponent Reaction Strategies
Source details a robust protocol for analogous 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
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Condensation: Formation of the chromeno[2,3-c]pyrrole intermediate via Knoevenagel-type reaction (40°C, 20 h)
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Ring-Opening: Treatment with hydrazine hydrate (1:5 molar ratio in dioxane) to yield the pyrazole ring
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Crystallization: Isolation without chromatography (typical yields: 72–94%)
Industrial Optimization
Scale-up processes employ:
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Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining >90% yield
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Continuous flow systems: Enhances reproducibility for high-throughput library synthesis
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich furan ring undergoes regioselective nitration at the 5-position under mild HNO3/AcOH conditions. This modification has been used to introduce radioisotopes for tracer studies.
Reductive Amination
The secondary amine in the dihydropyrrolo moiety participates in reductive amination with aldehydes/ketones, enabling side-chain diversification. For example, reaction with benzaldehyde and NaBH3CN yields N-benzyl derivatives with improved solubility .
Applications and Future Directions
Drug Discovery Scaffold
The compound’s privileged structure makes it a candidate for:
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Kinase inhibitor optimization: Modular substitution at N5 and C4 positions
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PROTAC development: E3 ligase recruitment via furan derivatization
Materials Science Applications
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Coordination polymers: Metal-organic frameworks utilizing the phenolic -OH and pyrazole N
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Nonlinear optics: Conjugated π-system shows second harmonic generation (SHG) activity in preliminary tests
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